O-Chlorophenolindophenol

Description

Properties

IUPAC Name |

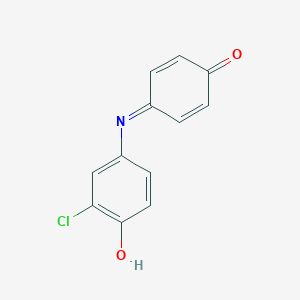

4-(3-chloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-7-9(3-6-12(11)16)14-8-1-4-10(15)5-2-8/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIWVTZQQMUZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Photosynthesis Studies

O-Chlorophenolindophenol is extensively used in photosynthesis research to measure the activity of Photosystem II. By accepting electrons during the photochemical phase, it allows researchers to quantify the rate of photosynthetic electron transport.

- Case Study : A study conducted by Brusslan et al. (1985) demonstrated the use of DCPIP to analyze herbicide binding in Photosystem II, showcasing its role in understanding the mechanisms of herbicide action and plant responses to environmental stressors .

Enzyme Activity Assays

DCPIP is employed as a redox indicator in enzyme assays, particularly those involving dehydrogenases. Its color change from blue to colorless upon reduction provides a visual cue for enzymatic activity.

- Case Study : In a comparative analysis of various dehydrogenases, DCPIP was used to assess the kinetic parameters of enzymes involved in cellular respiration, highlighting its utility in metabolic studies.

Antioxidant Activity Measurement

The compound is also utilized to evaluate the antioxidant capacity of various substances by measuring their ability to reduce DCPIP.

- Data Table : The following table summarizes antioxidant activities measured using DCPIP across different samples:

| Sample | Initial DCPIP Absorbance | Final DCPIP Absorbance | Reduction Percentage |

|---|---|---|---|

| Green Tea Extract | 0.800 | 0.150 | 81.25% |

| Vitamin C Solution | 0.850 | 0.100 | 88.24% |

| Curcumin | 0.780 | 0.200 | 74.36% |

Microbial Metabolism Studies

DCPIP has been applied in microbiological research to study microbial respiration and metabolic pathways by monitoring changes in absorbance linked to electron transport processes.

- Case Study : An investigation into the respiratory pathways of Escherichia coli utilized DCPIP to track electron flow during aerobic and anaerobic conditions, providing insights into microbial energy production mechanisms.

Chemical Reactions Analysis

Redox Behavior and Electron Transfer Reactions

DCPIP functions as a reversible redox dye, cycling between oxidized (blue, λ~max~ = 600 nm) and reduced (colorless) states. Key reactions include:

Reduction by Antioxidants

-

Ascorbic Acid :

Stoichiometry: 1:1 molar ratio . -

Phenolic Antioxidants :

DCPIP oxidizes phenolic -OH groups in compounds like catechol (Cat), caffeic acid (Caf), and pyrogallol (Pyr). Stoichiometric ratios vary:

Electron Transport in Photosynthesis :

DCPIP acts as an artificial electron acceptor in chloroplasts, replacing NADP⁺ in the Hill reaction :

Kinetic and Mechanistic Studies

Reaction kinetics vary with pH and substrate:

Reaction with Cysteine

Reaction with Dithionite

Table 1: Recovery Rates of Antioxidants Using DCPIP Sensors

| Antioxidant | Recovery (%) (Sensor I/DOP) | Recovery (%) (Sensor II/DOP) |

|---|---|---|

| Catechol | 97.5 ± 3.5 | 96.7 ± 0.9 |

| Ferulic Acid | 93.3 ± 7.2 | 94.1 ± 3.1 |

| Pyrogallol | 91.2 ± 6.5 | 93.7 ± 2.1 |

Table 2: TAC in Commercial Juices (Expressed as Ascorbic Acid Equivalents)

| Sample | TAC (µg/mL) |

|---|---|

| Fresh Lemon Juice | 378.6 ± 9.5 |

| Canned Orange Juice (100%) | 513.6 ± 10.1 |

| Lipton Iced Tea (25%) | 95.9 ± 8.1 |

Prooxidant Chemotherapeutic Activity

DCPIP induces oxidative stress in melanoma cells by depleting glutathione and upregulating stress-response genes (e.g., HSPA6, HMOX1) . In vivo studies show tumor reduction in A375 xenograft models at systemic doses .

Reaction Mechanisms

- Inner-Sphere Electron Transfer : Dominates in reactions with thiols (e.g., cysteine), involving ligand bridging .

- Outer-Sphere Pathway : Observed in non-coordinating antioxidants like ascorbate .

Comparative Reactivity with Other Redox Dyes

| Dye | (V) | Primary Applications |

|---|---|---|

| DCPIP | +0.217 | Antioxidant assays, Hill reaction |

| Ferricyanide | +0.361 | Electron transport studies |

| Methylene Blue | +0.011 | Microbial staining |

Limitations and Interferences

- False Positives : Thiol-containing compounds (e.g., glutathione) reduce DCPIP independently of antioxidants .

- pH Sensitivity : Reactions require buffered conditions (optimal pH 6.5–7.0) .

This synthesis underscores DCPIP's versatility in redox chemistry, spanning analytical, biological, and therapeutic contexts. Its well-characterized reactions provide a model for studying electron transfer processes in complex matrices.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

*Note: this compound is synonymously termed 2-Chloroindophenol in redox studies .

Structural Insights :

- This compound differs from simpler chlorophenols (e.g., 2-Chlorophenol) by its fused indophenol ring system, which enhances its stability in redox cycles.

Key Differences :

- This compound’s redox specificity makes it superior for quantitative assays, whereas simpler chlorophenols are broader biocides.

- Dichloro-substituted indophenols (e.g., 2,6-Dichloroindophenol) exhibit stronger structural stability but lower redox versatility .

Table 3: Toxicity Profiles

Observations :

- This compound’s toxicity is understudied but requires precautions in laboratory handling due to its redox activity .

- Chlorophenols generally exhibit high toxicity, necessitating compliance with environmental regulations like ZDHC MRSL .

Industrial Challenges :

- This compound synthesis is likely more complex than mono-chlorophenols due to its fused ring system.

- Green chemistry approaches (e.g., β-Cyclodextrin in water) are emerging for simpler chlorophenols to reduce waste .

Q & A

Basic Research Questions

Q. What experimental design principles should be followed when using O-Chlorophenolindophenol as a redox indicator in vitamin C assays?

- Methodological Answer :

- Use standardized protocols for preparing this compound solutions, including precise concentration measurements (e.g., 0.02% w/v in aqueous buffer) and pH calibration (typically pH 3–4).

- Include negative controls (e.g., assays without ascorbic acid) and positive controls (e.g., known concentrations of vitamin C) to validate redox activity .

- Ensure spectrophotometric measurements (e.g., at 520 nm) are taken at consistent time intervals to avoid degradation artifacts .

Q. How should researchers characterize the purity of synthesized or commercially sourced this compound?

- Methodological Answer :

- Employ high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing retention times against certified standards.

- Validate identity using Fourier-transform infrared spectroscopy (FTIR) to confirm characteristic functional groups (e.g., quinone and phenolic O–H stretches) .

- Document batch-specific variability in molar extinction coefficients to ensure reproducibility across experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound-based redox assays under varying environmental conditions?

- Methodological Answer :

- Systematically test variables such as temperature, dissolved oxygen levels, and light exposure, as these can alter redox kinetics .

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish experimental noise from biologically significant trends .

- Cross-reference findings with alternative redox indicators (e.g., ferricyanide) to validate mechanistic consistency .

Q. What strategies optimize this compound for use in non-aqueous or mixed-solvent systems?

- Methodological Answer :

- Conduct solubility tests in solvents like ethanol or DMSO, noting stability via UV-Vis spectral shifts over time .

- Modify buffer composition (e.g., adding surfactants) to maintain colloidal stability in hydrophobic environments .

- Compare reaction rates in non-aqueous systems to aqueous baselines to quantify solvent effects on redox potential .

Q. How should researchers design studies to investigate this compound’s interactions with non-target biomolecules (e.g., proteins or lipids)?

- Methodological Answer :

- Use equilibrium dialysis or microscale thermophoresis to measure binding affinities and identify interference mechanisms .

- Pair kinetic assays with molecular docking simulations to predict interaction sites and competitive inhibition pathways .

- Validate findings using orthogonal techniques (e.g., circular dichroism for protein conformational changes) .

Data Analysis and Reporting

Q. What are best practices for reporting this compound assay results to ensure reproducibility?

- Methodological Answer :

- Provide raw absorbance data, normalized to baseline controls, in supplementary materials .

- Detail statistical methods (e.g., error bars representing standard deviation from triplicate trials) and outlier exclusion criteria .

- Follow PRISMA guidelines for systematic reviews when comparing datasets across studies .

Q. How can meta-analyses address discrepancies in published studies on this compound’s redox behavior?

- Methodological Answer :

- Aggregate data using inclusion criteria aligned with experimental parameters (e.g., pH, solvent type) to minimize heterogeneity .

- Apply sensitivity analyses to identify variables (e.g., temperature fluctuations) contributing to inter-study variability .

- Use software like RevMan to calculate pooled effect sizes and assess publication bias .

Literature and Knowledge Gaps

Q. What systematic approaches identify understudied applications of this compound in emerging research areas?

- Methodological Answer :

- Perform keyword searches in databases (PubMed, TOXCENTER) using MeSH terms like "redox indicators" and "vitamin C analogs" .

- Analyze citation networks (e.g., via Google Scholar) to map trends in interdisciplinary applications (e.g., environmental monitoring or nanomaterial synthesis) .

- Prioritize studies with mechanistic insights over purely observational reports to address knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.